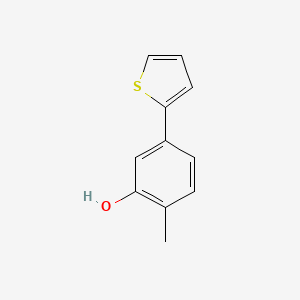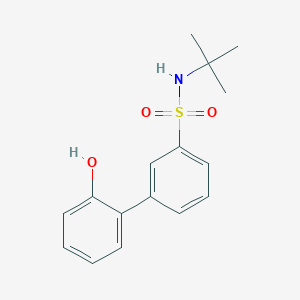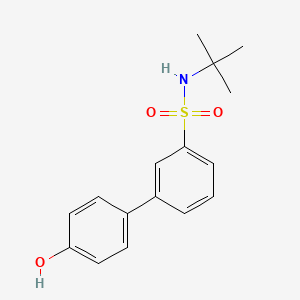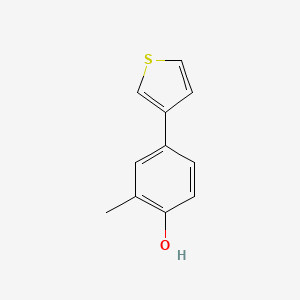
2-Methyl-5-(thiophen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(thiophen-2-yl)phenol, 95% (2M5T2P) is an organic compound with a wide range of applications in research and development. It is a potent, non-toxic, and non-irritating compound with a high degree of stability and solubility. This compound is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments.
Mecanismo De Acción
2-Methyl-5-(thiophen-2-yl)phenol, 95% acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. The mechanism of action is not fully understood, but it is believed to involve the binding of 2-Methyl-5-(thiophen-2-yl)phenol, 95% to the active site of the enzyme, preventing it from binding to other substrates.
Biochemical and Physiological Effects
2-Methyl-5-(thiophen-2-yl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 2-Methyl-5-(thiophen-2-yl)phenol, 95% has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-(thiophen-2-yl)phenol, 95% has a number of advantages for use in lab experiments. It is a stable and non-toxic compound, making it suitable for use in a variety of experiments. In addition, it is a potent inhibitor of the enzyme cytochrome P450, making it useful for biochemical and physiological studies. However, it is important to note that 2-Methyl-5-(thiophen-2-yl)phenol, 95% is not suitable for use in drug development, as it has not been approved for use in humans.
Direcciones Futuras
Given the wide range of applications of 2-Methyl-5-(thiophen-2-yl)phenol, 95%, there are a number of potential future directions for research. These include further studies on the mechanism of action of 2-Methyl-5-(thiophen-2-yl)phenol, 95%, as well as its potential use in drug development. In addition, further studies on the biochemical and physiological effects of 2-Methyl-5-(thiophen-2-yl)phenol, 95% could provide insight into its potential therapeutic applications. Finally, further research on the synthesis of 2-Methyl-5-(thiophen-2-yl)phenol, 95% could lead to improved production methods and increased yields.
Métodos De Síntesis
2-Methyl-5-(thiophen-2-yl)phenol, 95% is synthesized via a multi-step process. The first step involves the reaction of 2-methyl-5-thiophenol with an aryl halide in the presence of a base, such as sodium ethoxide or potassium carbonate. The resulting product is then reacted with an aryl halide in the presence of a base, such as sodium bicarbonate or potassium carbonate, to form 2-Methyl-5-(thiophen-2-yl)phenol, 95%.
Aplicaciones Científicas De Investigación
2-Methyl-5-(thiophen-2-yl)phenol, 95% is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments. It is commonly used as a reagent in organic synthesis, and is also used as a starting material for the synthesis of other organic compounds. In addition, 2-Methyl-5-(thiophen-2-yl)phenol, 95% has been used in biochemical and physiological studies, as it is a potent inhibitor of the enzyme cytochrome P450. It is also used in lab experiments, as it is a stable and non-toxic compound.
Propiedades
IUPAC Name |
2-methyl-5-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYTMFYHOYYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683662 |
Source


|
| Record name | 2-Methyl-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-12-9 |
Source


|
| Record name | 2-Methyl-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370712.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)


![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)


